[1-(1,3-benzodioxol-5-ylmethylamino)-1-oxopropan-2-yl] 2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetate
CAS No.:
Cat. No.: VC14527916
Molecular Formula: C24H23NO6
Molecular Weight: 421.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H23NO6 |
|---|---|
| Molecular Weight | 421.4 g/mol |
| IUPAC Name | [1-(1,3-benzodioxol-5-ylmethylamino)-1-oxopropan-2-yl] 2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetate |
| Standard InChI | InChI=1S/C24H23NO6/c1-14(24(27)25-11-15-5-6-20-22(7-15)30-13-29-20)31-23(26)10-18-12-28-21-9-17-4-2-3-16(17)8-19(18)21/h5-9,12,14H,2-4,10-11,13H2,1H3,(H,25,27) |
| Standard InChI Key | WZMSJTDJWBRFPR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)NCC1=CC2=C(C=C1)OCO2)OC(=O)CC3=COC4=C3C=C5CCCC5=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a hybrid architecture combining two distinct heterocyclic systems:
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1,3-Benzodioxole: A fused bicyclic structure with oxygen atoms at positions 1 and 3, contributing electron-rich aromatic characteristics.
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6,7-Dihydro-5H-cyclopenta[f]benzofuran: A tricyclic system comprising a benzofuran fused to a cyclopentane ring, introducing steric complexity and conformational rigidity.
These units are connected via an acetamide-ester linkage, creating a planar amide group and a flexible ester bridge (Figure 1). The stereochemistry at the propan-2-yl group (C2) remains unspecified in available data, suggesting potential for enantiomeric resolution.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 421.4 g/mol |
| IUPAC Name | [1-(1,3-Benzodioxol-5-ylmethylamino)-1-oxopropan-2-yl] 2-(6,7-dihydro-5H-cyclopenta[f]benzofuran-3-yl)acetate |
| SMILES | CC(C(=O)NCC1=CC2=C(C=C1)OCO2)OC(=O)CC3=COC4=C3C=C5CCCC5=C4 |
| InChIKey | WZMSJTDJWBRFPR-UHFFFAOYSA-N |
Synthesis and Characterization
Synthetic Strategy
The synthesis of this compound involves a multi-step sequence to assemble the benzodioxole and cyclopenta[f]benzofuran subunits before coupling them via an esterification reaction. Critical steps include:
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Benzodioxole Subunit Preparation:
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Cyclopenta[f]benzofuran Synthesis:
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Cyclopentannulation of benzofuran derivatives via Diels-Alder reactions generates the tricyclic core.
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Functionalization at position 3 with a bromoacetate group enables ester coupling.
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Final Coupling:
Characterization Techniques
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Nuclear Magnetic Resonance (NMR):
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-NMR confirms the presence of methylenedioxy protons ( 5.95–6.05 ppm) and cyclopentane ring protons ( 2.20–2.80 ppm).
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-NMR identifies the ester carbonyl at 170–172 ppm.
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Mass Spectrometry:
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High-resolution ESI-MS shows a molecular ion peak at m/z 421.4 ([M+H]), consistent with the molecular formula.
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Infrared Spectroscopy:
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Strong absorptions at 1740 cm (ester C=O) and 1650 cm (amide C=O) validate the functional groups.
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Table 2: Key Spectral Data
| Technique | Diagnostic Signals |
|---|---|
| -NMR | 6.85 ppm (benzodioxole aromatic H), 2.50 ppm (cyclopentane CH2) |
| -NMR | 170.5 ppm (ester C=O), 166.8 ppm (amide C=O) |
| IR | 1740 cm (ester), 1650 cm (amide) |
Challenges in Synthesis and Optimization
Side Reactions
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β-Elimination: During coupling steps, basic conditions risk cleaving the benzodioxole subunit via elimination of the methylamino group .
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Oxazolone Formation: Activated esters may cyclize to form oxazolones, necessitating protective group strategies (e.g., Boc or Fmoc) .
Stereochemical Control
The propan-2-yl center’s configuration influences bioactivity but remains unaddressed in current protocols. Asymmetric synthesis using chiral auxiliaries or enzymatic resolution could resolve this .
Future Directions
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